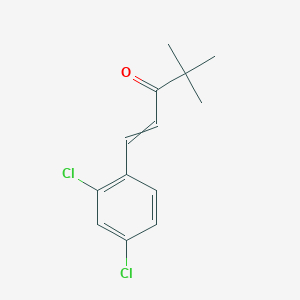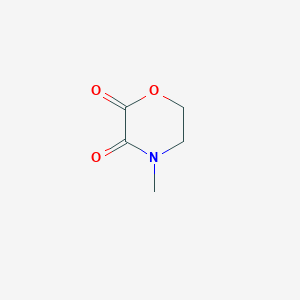
4-Methyl-morpholine-2,3-dione
Overview
Description
4-Methyl-morpholine-2,3-dione is a heterocyclic organic compound with the molecular formula C5H7NO3 It is known for its unique structure, which includes both an anhydride and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-morpholine-2,3-dione can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and formic acid. The reaction proceeds via an automatic reflux process, releasing carbon dioxide and forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-morpholine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other morpholine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different morpholine derivatives, while reduction can produce simpler amine compounds.
Scientific Research Applications
4-Methyl-morpholine-2,3-dione has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 4-Methyl-morpholine-2,3-dione exerts its effects involves its interaction with molecular targets and pathways. For example, in lithium-ion batteries, the compound forms a dense and stable cathode-electrolyte-interface (CEI) film, which enhances the battery’s performance and longevity . The anhydride and amine functional groups play a crucial role in these interactions, facilitating the formation of stable complexes and inhibiting unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the anhydride functional group.
4-Methylmorpholine: Similar structure but lacks the dione functionality.
N-Methylmorpholine: Another related compound with different functional groups.
Uniqueness
4-Methyl-morpholine-2,3-dione stands out due to its combination of anhydride and amine functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions, such as in advanced battery technologies and biochemical research .
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
4-methylmorpholine-2,3-dione |
InChI |
InChI=1S/C5H7NO3/c1-6-2-3-9-5(8)4(6)7/h2-3H2,1H3 |
InChI Key |
UKUXKKFOPDVTIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(=O)C1=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
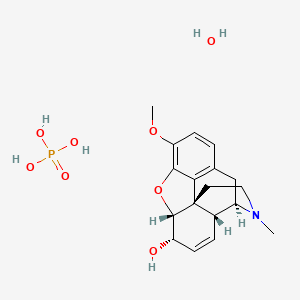
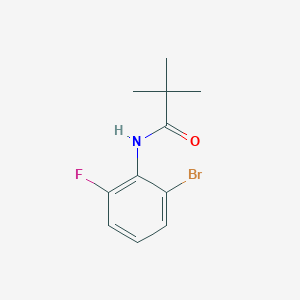
![6-[(4-Aminocyclohexyl)oxy]-5-chloroisoquinolin-1(2H)-one](/img/structure/B8542155.png)


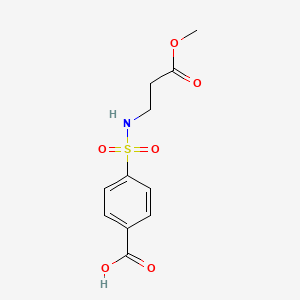
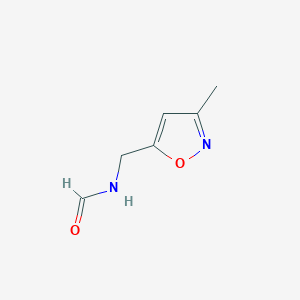


![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B8542236.png)
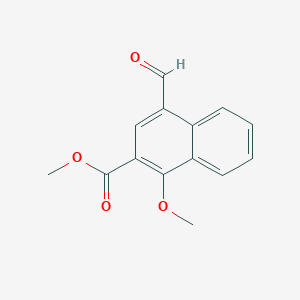
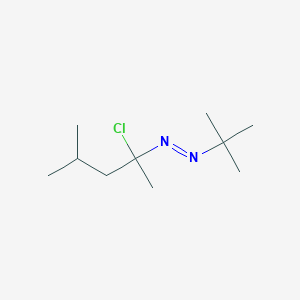
![3,5-Bis[(2-methylphenyl)methylidene]thian-4-one](/img/structure/B8542264.png)
